molecular formula C21H18ClN5O4 B2880346 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 852441-00-0

2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2880346
CAS No.: 852441-00-0
M. Wt: 439.86
InChI Key: SYLSGRCBUKTUPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide features a pyrazolo[3,4-d]pyrimidinone core, a bicyclic heterocycle known for its role in kinase inhibition and anticancer activity. Key structural attributes include:

  • 1-(4-Chlorophenyl) substituent: Enhances lipophilicity and influences binding interactions through electron-withdrawing effects.
  • N-(3,4-Dimethoxyphenyl)acetamide side chain: The methoxy groups at positions 3 and 4 on the phenyl ring modulate solubility and metabolic stability.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O4/c1-30-17-8-5-14(9-18(17)31-2)25-19(28)11-26-12-23-20-16(21(26)29)10-24-27(20)15-6-3-13(22)4-7-15/h3-10,12H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLSGRCBUKTUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a novel derivative belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in oncology. This article synthesizes available research findings regarding the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical formula of the compound is C21H18ClN5O4C_{21}H_{18}ClN_{5}O_{4} with a molecular weight of 439.8 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core substituted with a chlorophenyl group and a dimethoxyphenyl acetamide moiety.

Anticancer Properties

Research has shown that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity. A study evaluating various derivatives found that compounds with similar structures often inhibit cell proliferation in multiple cancer cell lines. For instance:

  • In vitro studies demonstrated that certain pyrazolo[3,4-d]pyrimidine derivatives could inhibit the growth of breast cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values for some derivatives were reported as low as 27.66 μM against MDA-MB-231 cells .
  • Mechanisms of Action : These compounds are believed to exert their effects through various mechanisms including the inhibition of cyclin-dependent kinases (CDKs) and the epidermal growth factor receptor (EGFR), which are crucial for tumor growth and proliferation .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • The presence of electron-withdrawing groups like chlorine enhances anticancer activity.
  • Substituents on the phenyl rings can significantly affect potency; for example, methoxy groups have been associated with improved solubility and bioavailability .

Case Studies and Research Findings

Several studies have explored the biological effects of pyrazolo[3,4-d]pyrimidine derivatives:

  • Cell Cycle Arrest and Apoptosis : One notable study indicated that specific derivatives could induce cell cycle arrest at the S phase and significantly increase apoptosis levels in MDA-MB-468 cells by 18.98-fold compared to controls . This suggests that these compounds may trigger intrinsic apoptotic pathways.
  • Caspase Activation : The same study reported an increase in caspase-3 levels by 7.32-fold in treated cells, indicating that these compounds may activate apoptotic signaling pathways .
  • In Silico Docking Studies : Molecular docking studies have been employed to predict how these compounds interact with target proteins involved in cancer progression. For instance, docking studies revealed that interactions primarily occur through hydrogen bonds and π-stacking with key residues in the active sites of targeted proteins .

Data Table: Biological Activity Summary

Compound NameCell LineIC50 (μM)Mechanism of Action
Compound AMDA-MB-23127.66CDK inhibition
Compound BMCF-74.93EGFR inhibition
Compound CMDA-MB-46818.98Induces apoptosis

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazolo[3,4-d]Pyrimidinone Core

Halogen-Substituted Phenyl Derivatives
  • Target Compound : 4-Chlorophenyl at position 1.
  • Analog 1: 2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide () Substituent: 4-Fluorophenyl (electron-withdrawing) and 3-methoxyphenyl (mono-methoxy). The single methoxy group lowers lipophilicity relative to the target’s 3,4-dimethoxy substitution .
Complex Chromenone Derivatives
  • Analog 2: 2-(1-(4-(Dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one () Substituents: Chromenone moiety with multiple fluorophenyl and isopropoxy groups.

Side Chain Modifications: Acetamide vs. Carboxamide

  • Target Compound : Acetamide linked to 3,4-dimethoxyphenyl.
  • Analog 3: N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide () Substituents: Extended ethyl-chromenone side chain with fluorophenyl groups. Impact: The bulky side chain in Analog 3 may restrict membrane permeability, whereas the target’s compact dimethoxyphenyl group balances solubility and permeability .

Physicochemical Properties

Property Target Compound Analog 1 () Analog 2 ()
Core Structure Pyrazolo[3,4-d]pyrimidinone Pyrazolo[3,4-d]pyrimidinone Pyrazolo[3,4-d]pyrimidinone
Key Substituents 4-Cl-Ph, 3,4-(MeO)₂-Ph 4-F-Ph, 3-MeO-Ph Chromenone, multiple F/isoPrO
Molecular Weight Not reported Not reported 571.2 g/mol
Melting Point Not reported Not reported 302–304°C

Research Implications and Gaps

  • Activity Data : Evidence lacks IC₅₀ values or kinase selectivity profiles for the target compound. Analog 1’s fluorine substitution warrants comparative studies on potency .
  • Synthetic Optimization : highlights the role of DMF and K₂CO₃ in acetamide coupling, suggesting scalable routes for the target compound .
  • Pharmacokinetics: The 3,4-dimethoxy groups in the target may improve metabolic stability over mono-methoxy analogs, but in vivo data are needed .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.